4-Ethyl-5-fluoro-6-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, fluoro, and a complex octahydropyrrolo[3,4-c]pyrrol-2-yl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The octahydropyrrolo[3,4-c]pyrrol-2-yl group is typically introduced through a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluoro and ethyl positions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Ethyl-5-fluoro-6-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: A pyrimidine derivative used as a building block in the preparation of bio-active compounds.
5-Fluoro-2’-deoxyuridine: A fluorinated pyrimidine analog used in cancer treatment.
Uniqueness
4-Ethyl-5-fluoro-6-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is unique due to its complex structure and the presence of multiple functional groups.
Properties
Molecular Formula |
C17H22FN5O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-[[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C17H22FN5O/c1-3-15-16(18)17(20-10-19-15)23-7-12-5-22(6-13(12)8-23)9-14-4-11(2)24-21-14/h4,10,12-13H,3,5-9H2,1-2H3 |
InChI Key |
QOLKSVSMICWHMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)CC4=NOC(=C4)C)F |
Origin of Product |
United States |
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